A thermo-regulated highly regioselective mono and dihalogenations of phenols and anilines in water employing new Lewis base adducts (LBAs) [DBUBr]+Br− and [DBUI]+I− as green reagents: a simple approach†

New Journal of Chemistry Pub Date: 2023-10-16 DOI: 10.1039/D3NJ03370H

Abstract

Herein, an operationally simple temperature-dependant regioselective halogenation of phenols and anilines in water using readily accessible and highly stable Lewis base adducts (LBAs) is reported. These newly discovered LBAs [DBUBr]+Br and [DBUI]+I are compatible with a wide range of substrates for regioselective brominations and iodinations with excellent yields (up to 95%), and the products were directly isolated just by filtration and characterized without column chromatographic purification. The organobase DBU was recovered and reused for making corresponding LBAs without a substantial loss of activity. Further halogenations are chemoselective and nucleoselective and proceeded with a very good E-factor. Complimentary regioselectivity (ortho over para) of both aniline and phenol for monohalogenation is a unique feature of the methodology.

Graphical abstract: A thermo-regulated highly regioselective mono and dihalogenations of phenols and anilines in water employing new Lewis base adducts (LBAs) [DBUBr]+Br− and [DBUI]+I− as green reagents: a simple approach
A thermo-regulated highly regioselective mono and dihalogenations of phenols and anilines in water employing new Lewis base adducts (LBAs) [DBUBr]+Br− and [DBUI]+I− as green reagents: a simple approach†
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